molecular formula C11H8N2 B104252 (3-Methylbenzylidene)propanedinitrile CAS No. 15728-26-4

(3-Methylbenzylidene)propanedinitrile

Cat. No. B104252
CAS RN: 15728-26-4
M. Wt: 168.19 g/mol
InChI Key: VZUIMBZTZJCXIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, which include compounds like 3MBPDN, is often carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . This process is typically facilitated by homogeneous catalysts .


Molecular Structure Analysis

The molecular structure of 3MBPDN contains a total of 21 bonds, including 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitriles (aliphatic) .

Scientific Research Applications

Photophysical Properties and Micelle Detection

A study conducted by Salman A. Khan and A. Asiri focused on the synthesis of a structurally similar compound, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), through Knoevenagel condensation. The research highlighted TMPN's photophysical properties, including its ability to undergo solubilization in different micelles, thereby acting as a probe for determining the critical micelle concentration (CMC) of surfactants like SDS and CTAB. This application is valuable in understanding the behavior of surfactants in various solutions, which can be critical in fields ranging from pharmaceuticals to environmental science (Khan & Asiri, 2015).

UV Protection Mechanisms

Another study explored the photophysical mechanism of 4-Methylbenzylidene camphor (4MBC), a compound used as a UV filter in sunscreens. Through computational methods, researchers Ye-guang Fang et al. discovered that 4MBC undergoes efficient intersystem crossing to triplet manifolds, which is followed by predominant radiationless decay to the ground state. This mechanism is essential for the development of more effective and safer UV filters for sunscreen formulations, providing insights into the photostability and photoprotection mechanisms of sunscreen ingredients (Fang et al., 2018).

Spectroscopic and Quantum Chemical Investigations

The spectroscopic and quantum chemical properties of (3,4-dimethoxybenzylidene) propanedinitrile were thoroughly investigated in a study by U. Gupta et al. They conducted Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis, along with quantum chemical calculations. This research is significant for understanding the electronic and structural properties of similar compounds, which can be applied in designing materials with specific optical and thermal properties for use in various scientific and industrial applications (Gupta et al., 2015).

Antibacterial Activity of Related Compounds

Research on the antibacterial activity of thiophenes derived from similar structural frameworks, including 2-[Bis(methylthio)methylene]propanedinitrile, was conducted by W. M. Al-Adiwish et al. This study showcased the potential of such compounds in developing new antibacterial agents. The synthesized compounds demonstrated promising results against various bacterial strains, indicating the potential for the development of new pharmaceuticals based on the structural motifs of (3-Methylbenzylidene)propanedinitrile and its derivatives (Al-Adiwish et al., 2012).

properties

IUPAC Name

2-[(3-methylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUIMBZTZJCXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344552
Record name (3-methylbenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbenzylidene)malononitrile

CAS RN

15728-26-4
Record name (3-methylbenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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